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molecular formula C7H7N3O B8810872 7-Amino-1H-indazol-6-OL

7-Amino-1H-indazol-6-OL

Cat. No. B8810872
M. Wt: 149.15 g/mol
InChI Key: ZEROYKCSTCHRAU-UHFFFAOYSA-N
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Patent
US06245796B1

Procedure details

A 0.40 g of 6-hydroxy-7-aminoindazole was mixed with 10 ml of ethyl orthoformate and heated under reflux for 2 hours. After cooling of the reaction solution, the solvent was evaporated under a reduced pressure and the residue was purified by a silica gel column chromatography to give 0.31 g of 1H-pyrazolo[3,4-e]benzoxazole.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([NH2:11])=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1.[CH:12]([O-])([O-])OCC>>[NH:8]1[C:9]2[C:10]3[N:11]=[CH:12][O:1][C:2]=3[CH:3]=[CH:4][C:5]=2[CH:6]=[N:7]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
OC1=CC=C2C=NNC2=C1N
Name
ethyl orthoformate
Quantity
10 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the reaction solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2C=CC3=C(N=CO3)C21
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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